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Compound of Interest

Compound Name: (-)-Vestitol

Cat. No.: B192651

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
isoflavan (-)-Vestitol, a natural product of significant interest for its potential therapeutic
properties. The information presented herein is intended to serve as a core reference for
researchers in natural product chemistry, pharmacology, and drug development. This document
details its characteristic Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS),
Infrared (IR), and Ultraviolet (UV) spectroscopic data, along with the experimental protocols for
their acquisition.

Chemical Structure

Systematic Name: (3R)-3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Molecular Formula: C16H160a4

Molecular Weight: 272.30 g/mol

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for (-)-Vestitol,
providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the detailed structure of organic

molecules. The *H and 3C NMR data for (-)-Vestitol provide a complete map of its proton and

carbon framework. The data presented below were reported in acetone-de.

Table 1: *H NMR Spectroscopic Data for (-)-Vestitol (500 MHz, Acetone-ds)

Chemical Shift (5,

Coupling Constant

Multiplicity Assignment
ppm) (J, Hz)
7.00 d 8.4 H-6'
6.90 d 8.2 H-5
6.50 dd 8.4,25 H-5'
6.44 d 2.5 H-3'
6.39 dd 8.2,24 H-6
6.30 d 24 H-8
4.21 ddd 10.5,5.2,3.2 H-2eq
3.99 t 10.5 H-2ax
3.77 s 4'-OCHs
3.56 m H-3
2.92 dd 15.8, 5.2 H-4eq
2.85 dd 15.8,11.2 H-4ax

Table 2: 13C NMR Spectroscopic Data for (-)-Vestitol (125 MHz, Acetone-de)[1]
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Chemical Shift (6, ppm) Assignment
159.3 c-4'
155.1 c-7
154.9 C-8a
154.4 c-2'
131.0 C-5
129.0 C-6'
119.5 C-4a
117.8 Cc-1
110.0 C-6
106.0 C-5
103.0 C-8
102.7 C-3
68.0 C-2
55.3 4'-OCHs
32.0 C-3
30.0 C-4

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound.
High-resolution mass spectrometry (HRMS) confirms the elemental composition, while
fragmentation patterns offer structural clues.

Table 3: Mass Spectrometry Data for (-)-Vestitol
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. Key Fragment
Technique lon Mode miz [lon] Reference
lons (m/z)

273.1671 [M+H]*

ESI-TOF, (Calculated for
HRMS N Not reported [1]
Positive C16H1704%:
273.3053)
194.99, 185.00,
N 273.112/273.2 PubChem CID:
LC-MS ESI, Positive 163.07, 137.06,
[M+H]* 92503
123.1
da Silva et al.,
EIMS - 272 [M]* 150, 137, 123
2013

Ultraviolet (UV) Spectroscopy

UV spectroscopy provides information about the electronic transitions within the molecule,
which is characteristic of the chromophore system. For isoflavans like vestitol, the spectrum is
defined by its substituted benzene rings.

Table 4: UV Spectroscopic Data for (-)-Vestitol

Solvent Amax (nm) Reference

Ethanol 208, 280 (shoulder) da Silva et al., 2013

Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for (-)-Vestitol is not readily available in the cited
literature, the expected absorption bands can be predicted based on its functional groups.
These characteristic vibrations are key for identifying the structural motifs of the molecule.

Table 5: Predicted Infrared (IR) Absorption Bands for (-)-Vestitol
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Wavenumber (cm~?)

Vibration Type

Functional Group

3550 - 3200 (broad) O-H stretch Phenolic Hydroxyl
~3030 (variable) C-H stretch Aromatic C-H

2950 - 2850 C-H stretch Alkyl (CH, CH2)

1700 - 1500 C=C stretch Aromatic Ring

1300 - 1200 C-O stretch Aryl Ether (Ar-O-CHs)
1200 - 1000 C-O stretch Phenolic C-O

860 - 680 C-H bend (out-of-plane) Aromatic C-H

Experimental Protocols

The following sections describe generalized yet detailed methodologies for the acquisition of

the spectroscopic data presented above. These protocols are based on standard practices for

the analysis of natural products like flavonoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of approximately 5-10 mg of purified (-)-Vestitol is dissolved

in ~0.6 mL of a deuterated solvent (e.g., acetone-ds, methanol-da, or chloroform-d) in a

standard 5 mm NMR tube. Tetramethylsilane (TMS) may be added as an internal standard (o

0.00 ppm), although referencing to the residual solvent peak is also common.

¢ Instrumentation: *H and 13C NMR spectra are acquired on a high-field NMR spectrometer

(e.g., 400, 500, or 600 MHz).

* H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum.

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 8-64) are averaged to

achieve an adequate signal-to-noise ratio.

e 13C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon

spectrum, resulting in singlets for all carbon atoms. Due to the low natural abundance of 13C,

a larger number of scans (e.g., 1024-4096) and a longer acquisition time are typically
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required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be
run to differentiate between CH, CHz, and CHs groups.

e 2D NMR Experiments: To confirm assignments, 2D NMR experiments such as COSY
(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC
(Heteronuclear Multiple Bond Correlation) are performed to establish *H-*H couplings, direct
1H-13C correlations, and long-range tH-13C correlations, respectively.

Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of (-)-Vestitol is prepared by dissolving a small amount
of the purified compound (typically <1 mg/mL) in a suitable solvent such as methanol,
acetonitrile, or a mixture thereof, often with a small percentage of formic acid or ammonium
acetate to promote ionization.

¢ Instrumentation: High-resolution mass spectra are typically obtained using an Electrospray
lonization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. Electron
lonization (El) may be used with Gas Chromatography-Mass Spectrometry (GC-MS) if the
sample is derivatized to increase volatility.

o Data Acquisition: The sample is introduced into the ion source via direct infusion or through a
liquid chromatography (LC) system.

o Full Scan Mode: The mass analyzer is set to scan a wide mass range (e.g., m/z 50-500) to
detect the molecular ion ([M+H]* or [M-H]~).

o Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced
dissociation (CID) to generate characteristic fragment ions, which are then analyzed. This
provides structural information and increases confidence in identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

o Sample Preparation: A stock solution of (-)-Vestitol is prepared in a UV-transparent solvent
(e.g., ethanol or methanol). This stock is then diluted to a concentration that results in an
absorbance reading between 0.1 and 1.0 AU (Absorbance Units) to ensure adherence to the
Beer-Lambert law.
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e Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the
pure solvent is used as a reference blank.

» Data Acquisition: The sample solution is placed in a quartz cuvette (typically 1 cm path
length). The absorbance is scanned over a wavelength range of approximately 200-400 nm.
The wavelengths of maximum absorbance (Amax) are recorded.

Infrared (IR) Spectroscopy

o Sample Preparation (Solid):

o KBr Pellet: A few milligrams of (-)-Vestitol are finely ground with anhydrous potassium
bromide (KBr). The mixture is then pressed under high pressure to form a transparent
pellet.

o Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly
onto the ATR crystal (e.g., diamond or zinc selenide). Pressure is applied to ensure good
contact.

¢ Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used. A background
spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first.

» Data Acquisition: The sample is placed in the instrument's beam path, and the spectrum is
recorded, typically over the range of 4000-400 cm~*. The resulting spectrum is a plot of
transmittance or absorbance versus wavenumber (cm~1).

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis and
characterization of a natural product like (-)-Vestitol.
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Workflow for Spectroscopic Analysis of (-)-Vestitol
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Caption: Spectroscopic analysis workflow for natural products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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